cis-Configuration Induces Strand-Like Peptide Folding
High-resolution NMR studies on hybrid peptides incorporating β-cyclobutane amino acid residues demonstrate that cis-cyclobutane-containing peptides adopt a strand-like (extended) conformation in solution, whereas trans-cyclobutane-containing peptides adopt a more folded, helical-promoting structure [1]. This differential folding arises from distinct intra- and inter-residue hydrogen-bonding patterns dictated by the relative stereochemistry of the cyclobutane ring [2]. No quantitative NMR coupling constant or NOE data for the methyl ester derivative itself are available; the evidence is class-level inference from closely related β-cyclobutane amino acid systems.
| Evidence Dimension | Peptide secondary structure induction |
|---|---|
| Target Compound Data | cis-cyclobutane residue promotes strand-like (extended) folding [qualitative NMR observation] |
| Comparator Or Baseline | trans-cyclobutane residue promotes folded/helical structure [qualitative NMR observation] |
| Quantified Difference | Not numerically quantified; distinct conformational families observed by NMR |
| Conditions | Solution-phase NMR of hybrid β,γ-peptides in organic solvents |
Why This Matters
For applications requiring extended, β-strand mimetic architectures (e.g., protease inhibitor design, amyloid aggregation studies), the cis stereoisomer is mechanistically required; the trans isomer produces a different folded topology and cannot substitute.
- [1] Torres, E., Puig, E., Pérez-Mellor, A., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-l-proline residues. Tetrahedron, 73(44), 6286-6295. https://doi.org/10.1016/j.tet.2017.09.017 View Source
- [2] Torres, E., et al. (2017). Supporting information: NMR structural analysis of cis- vs. trans-cyclobutane peptides. View Source
